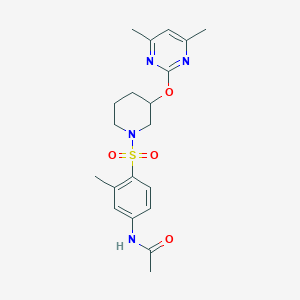![molecular formula C23H29N3O2 B2878033 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097924-20-2](/img/structure/B2878033.png)
6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a benzofuran, a piperidine, and a dihydropyrimidinone. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzofuran and dihydropyrimidinone rings, in particular, would contribute to the rigidity of the molecule, while the piperidine ring could potentially exist in different conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the benzofuran and dihydropyrimidinone rings might increase its stability and rigidity .Wissenschaftliche Forschungsanwendungen
Synthesis and Self-Assembly
Researchers have explored the synthesis of pyrimidinone compounds through multi-component reactions, highlighting the potential for creating complex molecules with unique self-assembling properties. These compounds exhibit significant hydrogen bonding, which may suggest applications in materials science, particularly in designing new materials with specific molecular architectures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Antimicrobial Activity
Some derivatives of similar complex molecules have been synthesized and evaluated for their antimicrobial activity. This suggests that with appropriate functionalization, such molecules could serve as frameworks for developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Organic Synthesis Applications
The molecule's structural features, particularly the piperidine and pyrimidinone rings, are common in numerous natural products and pharmaceuticals. Research into iron-catalyzed reactions for synthesizing piperidine derivatives underlines the molecule's relevance in drug discovery and organic synthesis (Bolm, Legros, Le Paih, & Zani, 2004).
Antitumor Activity
Compounds with similar structural motifs have been investigated for their antitumor activity, indicating potential applications in cancer research. The ability of these molecules to interact with biological targets can be leveraged in designing new anticancer drugs (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Drug Design and Molecular Interactions
The crystalline forms of molecules containing piperidine and pyrimidinone rings, as observed in some pharmaceuticals, suggest that understanding the molecular structure of such compounds can inform drug design, especially in terms of optimizing drug-receptor interactions (Wang, Zhou, & Hu, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23-14-21(19-2-3-19)24-16-26(23)15-18-6-10-25(11-7-18)9-5-17-1-4-22-20(13-17)8-12-28-22/h1,4,13-14,16,18-19H,2-3,5-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALBSXBKHXHGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CCC4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

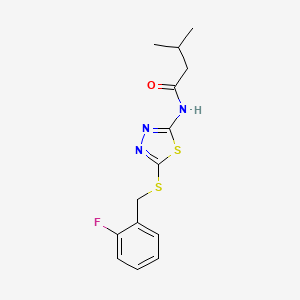
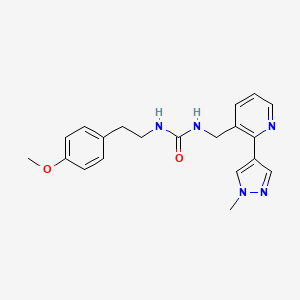
![N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877955.png)
![N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877956.png)
![N-(4-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2877957.png)
![1,7-dimethyl-8-(3-(3-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2877958.png)
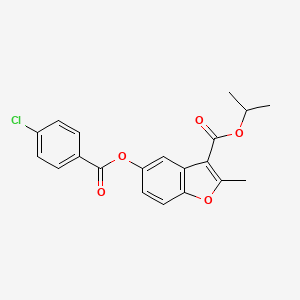
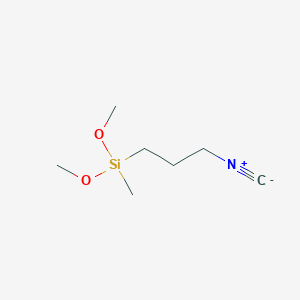
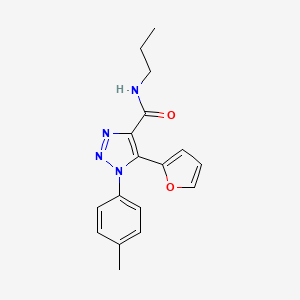
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2877966.png)
![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2877968.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)
